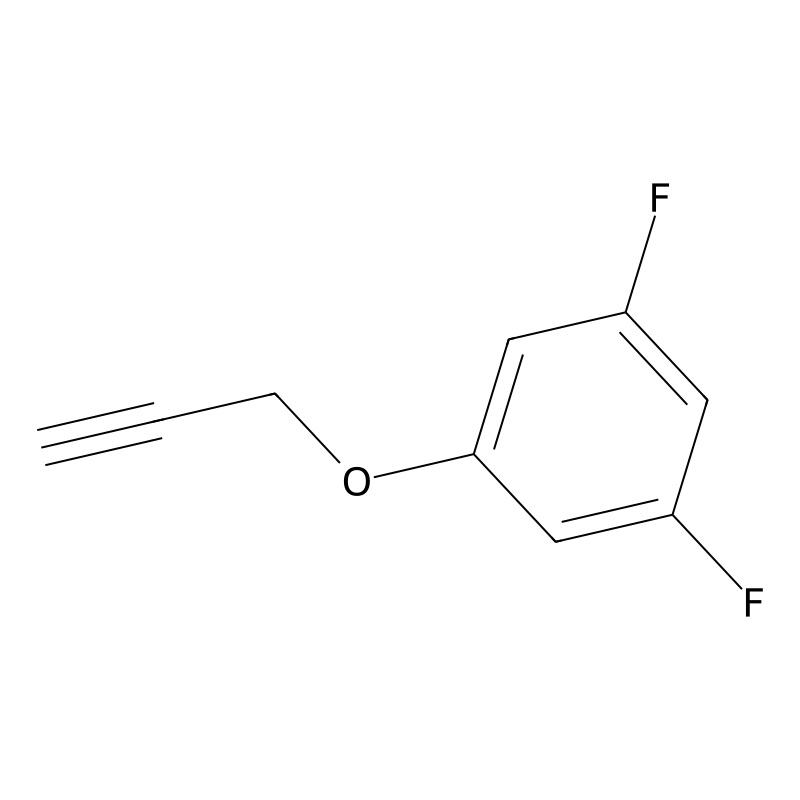1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a prop-2-yn-1-yloxy group. Its molecular formula is C₉H₆F₂O, and it has a molecular weight of approximately 168.14 g/mol. The compound is notable for its physical properties, including a density of about 1.2 g/cm³ and a boiling point of approximately 178.8 °C at standard atmospheric pressure .
The compound's structure can be represented as follows:
textF \ C \ C / \ C O-C≡C / \ C C \ / C---C \ \ F H
- Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, particularly at the carbon adjacent to the oxygen atom.
- Alkyne Reactions: The prop-2-yn-1-yloxy group allows for further reactions typical of alkynes, such as addition reactions with electrophiles.
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine substituents.
The synthesis of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene typically involves several steps:
- Starting Material: The synthesis begins with 3,5-difluorophenol.
- Alkylation Reaction: The phenol undergoes an alkylation reaction with propyne in the presence of a base to form the desired ether.
- Purification: The product is purified through techniques such as distillation or chromatography to obtain high purity levels suitable for research and application .
This compound has potential applications in various fields:
- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development.
- Material Science: Its properties may be exploited in developing new materials or coatings.
- Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.
Interaction studies involving 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene are essential for understanding its reactivity and potential biological effects. These studies generally focus on:
- Binding Affinity: Investigating how well the compound binds to specific biological targets.
- Mechanism of Action: Understanding how the compound exerts its effects at a molecular level.
Such studies are crucial for evaluating its potential therapeutic applications.
Several compounds share structural similarities with 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Difluorobenzene | Two fluorine atoms on benzene | Simple structure; used in various chemical syntheses |
| 4-Fluoroaniline | Fluorine atom on aniline | Amino group introduces different reactivity |
| 2-Fluoroethylbenzene | Fluorine and ethyl group | Different alkyl substituent affects properties |
| 4-Methoxyphenyl difluoride | Methoxy and difluoride | Presence of methoxy affects solubility |
The uniqueness of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene lies in its combination of fluorine substitution and an alkyne functional group, which may impart distinct chemical and biological properties compared to other similar compounds.






